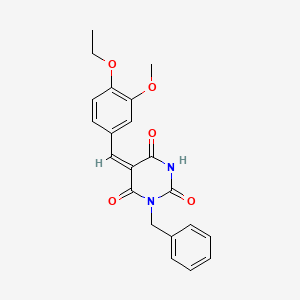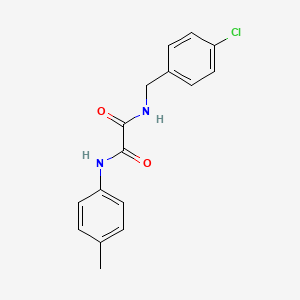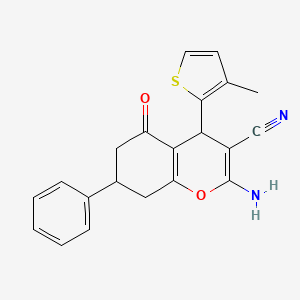![molecular formula C17H24N2O3 B4935007 N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide, also known as CR845, is a novel analgesic drug that has gained significant attention in the scientific community due to its potential to treat chronic pain without causing addiction or other adverse effects associated with traditional opioid medications.
作用機序
The mechanism of action of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the activation of kappa opioid receptors (KORs) in the brain and spinal cord. KORs are known to play a role in the modulation of pain, mood, and addiction. By activating KORs, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide can reduce pain without causing the adverse effects associated with traditional opioid medications.
Biochemical and Physiological Effects
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as to reduce the release of pro-inflammatory cytokines. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for mood disorders.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide for lab experiments is its low potential for abuse and addiction. This makes it a safer alternative to traditional opioid medications, which can be highly addictive. However, one limitation of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is that it has a short half-life, which can make it difficult to study in animal models over extended periods of time.
将来の方向性
There are a number of future directions for research on N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide. One area of interest is the development of new formulations of the drug that have a longer half-life, which would make it easier to study in animal models. Another area of interest is the investigation of the potential of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide to treat mood disorders, such as anxiety and depression. Finally, there is a need for further research on the safety and efficacy of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide in human clinical trials.
合成法
The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride, which then undergoes a reaction with 1-methyl-4-piperidinol to form the intermediate amide. The final product is obtained by reacting the intermediate amide with cyclopropylamine. The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been extensively studied for its potential to treat chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and postoperative pain. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid medications.
特性
IUPAC Name |
N-cyclopropyl-4-methoxy-2-(1-methylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-19-9-7-13(8-10-19)22-16-11-14(21-2)5-6-15(16)17(20)18-12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUFUVJZVKOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)


![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)




![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)

![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)